molecular formula C12H20N2O B1602800 N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine CAS No. 884507-33-9

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Cat. No.: B1602800
CAS No.: 884507-33-9
M. Wt: 208.3 g/mol
InChI Key: WHBYXCTXAOHVPI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine follows International Union of Pure and Applied Chemistry conventions, with the official Chemical Abstracts Service name designated as 2-[2-(dimethylamino)ethoxy]-N-methylbenzenemethanamine. This naming convention accurately reflects the structural hierarchy of the molecule, beginning with the benzenemethanamine core and incorporating the positional descriptors for the ethoxy and dimethylamino substituents. The compound has been assigned Chemical Abstracts Service registry number 884507-33-9, which serves as the universal identifier for this specific molecular structure within chemical databases and regulatory frameworks.

Alternative systematic names for this compound include benzenemethanamine, 2-[2-(dimethylamino)ethoxy]-N-methyl-, and ([2-[2-(dimethylamino)ethoxy]phenyl]methyl)(methyl)amine, each emphasizing different aspects of the molecular structure. The nomenclature variations reflect the complex substitution pattern present in the molecule, where the benzene ring carries both an ethoxy chain terminating in a dimethylamino group and a methylated benzylamine functionality. These naming conventions ensure unambiguous identification of the compound across different chemical literature and database systems.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C12H20N2O/c1-13-10-11-6-4-5-7-12(11)15-9-8-14(2)3/h4-7,13H,8-10H2,1-3H3, with the corresponding InChI Key being WHBYXCTXAOHVPI-UHFFFAOYSA-N. This standardized representation provides a unique, machine-readable identifier that encodes the complete molecular structure and connectivity information. The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is recorded as O(CCN(C)C)C1=C(CNC)C=CC=C1, offering a linear text representation of the molecular structure that facilitates computational analysis and database searching.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₂₀N₂O, indicating a composition of twelve carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom. This elemental composition yields a precise molecular weight of 208.30 grams per mole, as confirmed by multiple authoritative chemical databases. The molecular formula analysis reveals that the compound contains a relatively high hydrogen-to-carbon ratio of 1.67:1, characteristic of aliphatic-aromatic hybrid structures with significant saturated alkyl chain components.

The molecular weight determination has been validated through various computational methods, with slight variations in reported precision across different sources. The Chemical Abstracts Service database reports the molecular mass as 208.30, while other chemical information systems provide values of 208.3 and 208.30000, indicating consistency in the fundamental molecular weight calculation. The exact mass of the compound, calculated using precise atomic masses, is 208.15800 atomic mass units, providing the high-precision value necessary for mass spectrometric identification and analysis.

Property Value Source Reference
Molecular Formula C₁₂H₂₀N₂O
Molecular Weight 208.30 g/mol
Exact Mass 208.15800 amu
Carbon Atoms 12
Hydrogen Atoms 20
Nitrogen Atoms 2
Oxygen Atoms 1

The molecular composition analysis indicates that nitrogen atoms comprise approximately 13.5% of the total molecular weight, reflecting the presence of two distinct amino functionalities within the structure. The oxygen content represents approximately 7.7% of the molecular weight, attributed solely to the ether linkage in the ethoxy chain. This compositional analysis provides insight into the chemical behavior and potential reactivity patterns of the compound, particularly regarding its basic properties arising from the nitrogen-containing functional groups.

Three-Dimensional Structural Elucidation via Computational Modeling

Computational modeling studies of this compound have been conducted using advanced conformational analysis techniques, particularly through the PubChem3D project infrastructure. The three-dimensional structural characterization reveals that this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the ethoxy linker and the methylated amine functionalities. The PubChem3D conformer generation protocol, utilizing OpenEye Scientific Software's OMEGA algorithm, has produced detailed three-dimensional models that capture the essential geometric features and spatial arrangements of the molecular components.

The computational analysis indicates that the compound possesses several rotatable bonds that contribute to its conformational diversity, primarily located within the ethoxy chain connecting the benzene ring to the terminal dimethylamino group. The LogP value of 1.73730 suggests moderate lipophilicity, while the polar surface area calculation of 24.50000 square angstroms indicates limited polar character despite the presence of nitrogen and oxygen heteroatoms. These computational parameters provide crucial insights into the compound's potential membrane permeability and solubility characteristics.

The density of the compound has been computationally estimated at 0.983 grams per cubic centimeter, indicating a structure that is slightly less dense than water. The refractive index calculation yields a value of 1.513, providing information about the compound's optical properties and molecular polarizability. The boiling point has been computationally predicted to be 289.3 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant intermolecular interactions and molecular stability under standard conditions.

Computational Property Value Reference
Density 0.983 g/cm³
Boiling Point 289.3°C at 760 mmHg
LogP 1.73730
Polar Surface Area 24.50000 Ų
Refractive Index 1.513
Flash Point 128.8°C

The three-dimensional modeling reveals that the benzene ring maintains its planar aromatic character while the ethoxy chain adopts extended conformations that position the terminal dimethylamino group at various spatial orientations relative to the aromatic system. The methylated benzylamine portion of the molecule can adopt multiple conformational states depending on the rotation around the carbon-nitrogen bond, contributing to the overall structural flexibility of the compound.

Comparative Analysis with Structural Analogs

The structural comparison between this compound and its positional isomer 4-[2-(dimethylamino)ethoxy]benzylamine reveals significant differences in molecular architecture and chemical properties. The primary distinction lies in the substitution pattern on the benzene ring, where the ortho-substituted compound (2-position) exhibits different spatial arrangements compared to the para-substituted analog (4-position). The para-isomer, registered under Chemical Abstracts Service number 20059-73-8, has a molecular formula of C₁₁H₁₈N₂O and a molecular weight of 194.27 grams per mole, differing by one carbon atom and fourteen mass units from the ortho-substituted compound.

The systematic name for the para-isomer is 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine, reflecting the different substitution pattern and the presence of a primary amine group rather than the secondary methylated amine found in the target compound. This structural difference results in distinct chemical and physical properties, including different boiling points, with the para-isomer exhibiting a boiling point of 304.9 degrees Celsius at 760 millimeters of mercury, compared to the 289.3 degrees Celsius predicted for the ortho-substituted compound.

Compound CAS Number Molecular Formula Molecular Weight Boiling Point
This compound 884507-33-9 C₁₂H₂₀N₂O 208.30 g/mol 289.3°C
4-[2-(dimethylamino)ethoxy]benzylamine 20059-73-8 C₁₁H₁₈N₂O 194.27 g/mol 304.9°C

The density comparison reveals that the para-substituted analog has a density of 1.021 grams per cubic centimeter, which is higher than the 0.983 grams per cubic centimeter calculated for the ortho-substituted compound. This difference reflects the impact of substitution pattern on molecular packing and intermolecular interactions. The para-isomer also exhibits different storage requirements, requiring inert gas atmosphere and refrigeration at 2-8 degrees Celsius, suggesting different stability characteristics compared to the ortho-substituted analog.

The solubility profiles of these structural analogs also differ significantly, with the para-substituted compound showing slight solubility in chloroform and methanol, while specific solubility data for the ortho-substituted compound remains limited in the available literature. The International Chemical Identifier for the para-isomer is InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3, demonstrating the structural relationship while highlighting the positional differences in the substitution pattern.

Properties

IUPAC Name

N,N-dimethyl-2-[2-(methylaminomethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-10-11-6-4-5-7-12(11)15-9-8-14(2)3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYXCTXAOHVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594611
Record name N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00594611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-33-9
Record name 2-[2-(Dimethylamino)ethoxy]-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Method 1: Two-Step Esterification and Reduction

This classical approach involves:

Step 1: Esterification

  • Reactants: 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride.
  • Base: 1.1 to 2.0 equivalents of bases such as potassium hydroxide, sodium hydroxide, potassium carbonate, sodium carbonate, pyridine, or triethylamine.
  • Solvent: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or dichloromethane.
  • Conditions: The 2-(dimethylamino)ethyl chloride (1.2 to 1.8 equivalents, preferably 1.5 equivalents) is dissolved in the solvent and added dropwise to 1 equivalent of 4-hydroxybenzonitrile with base present. The mixture is refluxed and stirred for 0.5 to 2 hours at room temperature, followed by further refluxing for 5 to 10 hours.

Step 2: Reduction

  • The esterified product is extracted with chloroform, dichloromethane, or ethyl acetate.
  • The extract is dissolved in ethanol or methanol.
  • A metal catalyst (0.05 to 0.2 equivalents) such as cobalt(II) sulfate heptahydrate, copper(II) sulfate pentahydrate, copper(II) chloride dihydrate, cerium(II) chloride, cobalt(II) chloride, titanium(II) chloride, or samarium(II) chloride is added.
  • Sodium borohydride (3.0 to 5.0 equivalents) is added dropwise.
  • The mixture is refluxed and stirred for 15 to 25 hours.
  • Final extraction yields N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine with reported yields up to 80-97% depending on conditions.

Key Data from Patent Example:

Parameter Range / Details
Base equivalents 1.1 – 2.0 (KOH, NaOH, K2CO3, etc.)
2-(Dimethylamino)ethyl chloride equivalents 1.2 – 1.8 (preferably 1.5)
Solvents DMF, DMSO, acetone, dichloromethane
Reflux time (esterification) 0.5 – 2 hours at room temp + 5 – 10 hours reflux
Metal catalyst (equiv.) 0.05 – 0.2 (Co, Cu, Ce, Ti, Sm salts)
Sodium borohydride equivalents 3.0 – 5.0
Reduction reflux time 15 – 25 hours
Yield 80 – 97%

Spectral Data (1H NMR, CDCl3):

  • Broad NH2 signal at ~1.63 ppm
  • Methyl singlet (6H) at ~2.30 ppm
  • Triplets for ethoxy chain protons at ~2.67-2.74 ppm and 4.00-4.09 ppm
  • Aromatic doublets at ~6.84-7.56 ppm

This method is noted for its relatively high yield and safety, avoiding super-high pressure hydrogenation and toxic gas generation.

Preparation Method 2: Simultaneous Esterification and Reduction

An alternative, more streamlined process involves performing esterification and reduction in a single step:

  • Starting materials: 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride.
  • The reaction mixture contains base (e.g., potassium hydroxide) and is refluxed with the two reagents simultaneously.
  • Metal catalysts such as copper(II) sulfate pentahydrate and sodium borohydride are added directly to the reaction mixture.
  • The reaction proceeds under reflux for 15-25 hours.
  • The product is extracted and purified similarly.

This method simplifies the process, reduces purification time, and enhances safety by eliminating the need for high-pressure hydrogenation equipment.

Alternative Synthetic Routes and Variations

  • Use of 4-fluorobenzylamine and 2-(dimethylamino)ethanol: Some methods start from 4-fluorobenzylamine and 2-(dimethylamino)ethanol, using sodium hydride as a base and similar solvents, achieving yields around 73% after 8 hours at 130 °C.

  • Phase Transfer Catalysis: In some synthetic schemes, phase transfer catalysts are employed to facilitate reactions in biphasic systems, improving reaction rates and yields.

  • Base Selection: Triethylamine, pyridine, and other tertiary amines are commonly used bases, selected based on solubility and reaction compatibility.

Comparative Summary Table of Preparation Methods

Aspect Two-Step Esterification + Reduction Simultaneous Esterification + Reduction Alternative Route (4-fluorobenzylamine + 2-(dimethylamino)ethanol)
Starting Materials 4-hydroxybenzonitrile + 2-(dimethylamino)ethyl chloride Same as two-step but performed simultaneously 4-fluorobenzylamine + 2-(dimethylamino)ethanol
Base KOH, NaOH, K2CO3, pyridine, triethylamine KOH or similar bases Sodium hydride
Solvent DMF, DMSO, acetone, dichloromethane Acetone, ethanol, methanol DMF, DMSO, acetone, dichloromethane
Catalyst Co(II), Cu(II), Ce(II), Ti(II), Sm(II) salts Cu(II) sulfate pentahydrate None or metal catalysts depending on procedure
Reaction Conditions Esterification at reflux 5-10 h, reduction 15-25 h Simultaneous reflux 15-25 h 130 °C for 8 h
Yield (%) Up to 97% Around 80% Around 73%
Safety and Equipment No high-pressure hydrogenation required No high-pressure hydrogenation required Requires heating at elevated temperature
Purification Simple extraction and concentration Simple extraction and concentration Standard extraction and drying

Research Findings and Industrial Relevance

  • The described methods emphasize high yield, safety, and environmental friendliness by avoiding toxic gas generation and high-pressure hydrogenation.
  • The use of sodium borohydride as a reducing agent in the presence of metal catalysts is a mild and effective alternative to catalytic hydrogenation.
  • These methods have been patented and validated for industrial-scale production, particularly for intermediates in pharmaceutical manufacturing such as itopride hydrochloride.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkane under strong reducing conditions.

    Substitution: The benzylamine moiety allows for various substitution reactions, such as nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines or alkanes.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to function effectively in medicinal chemistry.

  • Digestive Tract Activators : The compound is notably utilized in the synthesis of etopride hydrochloride, a drug used for treating gastrointestinal disorders. Etopride acts as a prokinetic agent, enhancing gastrointestinal motility and alleviating symptoms associated with functional dyspepsia .
  • Research Compound : It is employed in pharmaceutical research to explore its properties and potential applications. The compound's ability to interact with biological systems makes it a valuable subject for investigating new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and utility of this compound in various applications:

Study Focus Findings
Study 1Etopride SynthesisDemonstrated high yields using this compound as an intermediate for etopride hydrochloride production, emphasizing its role as a prokinetic agent .
Study 2Biological ActivityExplored the interaction of this compound with specific receptors, suggesting potential therapeutic roles beyond gastrointestinal applications .
Study 3Synthetic EfficiencyEvaluated different synthetic routes, concluding that the esterification and rearrangement methods provide superior yields and purities suitable for pharmaceutical use .

Mechanism of Action

Molecular Targets and Pathways:

    Receptor Binding: The compound can interact with various receptors in the body, particularly those involving neurotransmission.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-[2-(Dimethylamino)ethoxy]benzylamine
  • Key Difference : Lacks the N-methyl group on the benzylamine nitrogen.
  • Synthesis: Catalytic hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile .
  • Application : Intermediate for Itopride Hydrochloride, similar to the target compound .
2-(Dimethylamino)benzylamine
  • Key Difference: No ethoxy linker; dimethylamino group is directly attached to the benzylamine ring.
  • Synthesis : Generated via nucleophilic aromatic substitution of 2-chlorobenzonitrile with LiBH₄NMe₂ .
N-(2,4-Dimethoxybenzyl)-N-methylamine
  • Key Difference: Methoxy substituents at 2- and 4-positions instead of the ethoxy-dimethylamino chain.
  • Physical Properties : Increased hydrophilicity due to methoxy groups, contrasting with the target compound’s ethoxy linker .
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine (MADAM)
  • Key Difference : Thioether (–S–) linkage replaces the ethoxy (–O–) group.
  • Application : Radioligand for serotonin transporter (SERT) imaging in PET scans, highlighting functional group-dependent biological targeting .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Key Functional Groups
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine 194.27 1.8 Moderate Ethoxy, dimethylamino, N-methyl
4-[2-(Dimethylamino)ethoxy]benzylamine 194.27 1.5 Moderate Ethoxy, dimethylamino
2-(Dimethylamino)benzylamine 150.22 1.2 High Dimethylamino
MADAM 272.38 2.5 Low Thioether, dimethylamino

Notes:

  • The ethoxy linker in the target compound enhances flexibility and may improve membrane permeability compared to rigid thioether analogs .
  • Methoxy groups in N-(2,4-dimethoxybenzyl)-N-methylamine increase polarity, favoring aqueous solubility over the target compound .

Insights :

  • The Hofmann rearrangement (target compound) avoids toxic gas generation, enhancing safety .
  • Catalytic hydrogenation (4-[2-(dimethylamino)ethoxy]benzylamine) requires specialized catalysts (Raney nickel/cobalt), increasing cost .

Biological Activity

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

This compound is characterized by a benzylamine core with a dimethylaminoethoxy substituent. Its unique structural properties allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Target of Action

The primary biological target for this compound is Microtubule Affinity Regulating Kinase 4 (MARK4). This kinase plays a crucial role in regulating microtubule dynamics, which are essential for cell division and signaling pathways related to growth and apoptosis.

Mode of Action

As a tertiary amine, this compound may act as a weak base, facilitating interactions with various biochemical pathways. It binds to MARK4, inhibiting its activity and leading to downstream effects on cell proliferation and differentiation.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties by inhibiting MARK4, which leads to reduced cell division and proliferation. In vitro studies have shown that compounds targeting MARK4 can decrease cancer cell viability, suggesting a promising avenue for cancer therapy.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may possess activity against various pathogens, although further research is needed to elucidate its efficacy and mechanism in this context.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a relatively low molecular weight and polar nature, which may influence its absorption and distribution in biological systems. Factors such as temperature, pH, and the presence of oxidizing agents could affect its stability and action in vivo.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N,N-Dimethylbenzylamine Benzylamine core without ethoxy substituentLimited activity compared to N-methyl-2-[...]
2-(Dimethylamino)ethanol Lacks benzylamine core but shares dimethylaminoethoxy functionalityDifferent pharmacological profile

Study 1: Anticancer Activity

In a study examining the effects of MARK4 inhibitors on cancer cell lines, this compound demonstrated significant reduction in cell viability at concentrations above 10 µM. The results indicated that the compound effectively induced apoptosis in treated cells.

Study 2: Antimicrobial Effects

A preliminary investigation into the antimicrobial properties revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for certain strains, warranting further exploration into its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine?

Methodological Answer: Synthesis typically involves multi-step reactions starting with benzylamine derivatives. For example:

  • Step 1 : React benzyl bromide with 2-(dimethylamino)ethoxyethanol to form the ether linkage.
  • Step 2 : Protect the amine group (e.g., trifluoroacetamide) to prevent side reactions during subsequent steps .
  • Step 3 : Introduce the N-methyl group via reductive alkylation using formaldehyde or methyl iodide under basic conditions .
  • Step 4 : Purify intermediates using column chromatography (hexane/acetone gradients) and confirm purity via HPLC .

Key intermediates like 2-[2-(dimethylamino)ethoxy]ethanol (CAS 1704-62-7) are critical for ether bond formation .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 194.27 for C11_{11}H18_{18}N2_2O) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O bond ~1.42 Å, C–N bond ~1.45 Å) in crystalline derivatives .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or hexane/acetone mixtures to isolate high-purity crystals .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/methanol (95:5) optimizes separation of polar intermediates .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.3 Torr, 120–123°C) minimizes thermal degradation .

Advanced Research Questions

Q. How does this compound behave under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : The dimethylamino group protonates at pH < 3, forming a water-soluble salt. Reactivity studies using HCl (1M) show 85% stability over 24 hours .
  • Basic Conditions : Exposure to NaOH (0.1M) at 60°C leads to cleavage of the ether bond, producing benzyl alcohol and dimethylaminoethanol derivatives. Kinetic analysis via HPLC monitors degradation products .

Q. What role does this compound play in pharmaceutical impurity profiling?

Methodological Answer:

  • Impurity Identification : This compound is a known intermediate in the synthesis of Itopride Hydrochloride. LC-MS/MS methods detect it at ≤0.1% levels in drug formulations using a C18 column and 0.1% formic acid/acetonitrile mobile phase .
  • Stress Testing : Forced degradation (e.g., heat, light, oxidation) identifies related substances. For example, photolytic stress (ICH Q1B) generates N-oxide derivatives, quantified via UV absorbance at 254 nm .

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic sites (e.g., amine nitrogen with Fukui index f+f^+ = 0.15) and electrophilic aromatic substitution patterns .
  • Molecular Docking : Simulations with cytochrome P450 enzymes (e.g., CYP3A4) assess metabolic pathways. Binding energy scores (< -8.5 kcal/mol) suggest moderate hepatic clearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

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